Acetic acid--3,3,7-trimethyloct-4-en-1-ol (1/1)
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Overview
Description
Acetic acid–3,3,7-trimethyloct-4-en-1-ol (1/1) is a chemical compound with the molecular formula C13H26O3. It is a combination of acetic acid and 3,3,7-trimethyloct-4-en-1-ol in a 1:1 ratio.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–3,3,7-trimethyloct-4-en-1-ol typically involves the esterification of 3,3,7-trimethyloct-4-en-1-ol with acetic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In an industrial setting, the production of acetic acid–3,3,7-trimethyloct-4-en-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid–3,3,7-trimethyloct-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Regeneration of the alcohol.
Substitution: Formation of various substituted esters or other functional derivatives.
Scientific Research Applications
Acetic acid–3,3,7-trimethyloct-4-en-1-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid–3,3,7-trimethyloct-4-en-1-ol involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and 3,3,7-trimethyloct-4-en-1-ol, which can then interact with various enzymes and receptors in biological systems. These interactions can modulate biochemical pathways and elicit specific biological responses .
Comparison with Similar Compounds
Similar Compounds
Acetic acid–hex-4-en-1-ol (1/1): Similar ester compound with a different alkyl chain length.
Acetic acid–3,7,7-trimethyloct-4-en-1-ol: A closely related compound with slight structural variations.
Uniqueness
Acetic acid–3,3,7-trimethyloct-4-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of acetic acid and 3,3,7-trimethyloct-4-en-1-ol in a 1:1 ratio makes it a valuable compound for various applications .
Properties
CAS No. |
188979-77-3 |
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Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
acetic acid;3,3,7-trimethyloct-4-en-1-ol |
InChI |
InChI=1S/C11H22O.C2H4O2/c1-10(2)6-5-7-11(3,4)8-9-12;1-2(3)4/h5,7,10,12H,6,8-9H2,1-4H3;1H3,(H,3,4) |
InChI Key |
SGFSXCKHRMXEIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=CC(C)(C)CCO.CC(=O)O |
Origin of Product |
United States |
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